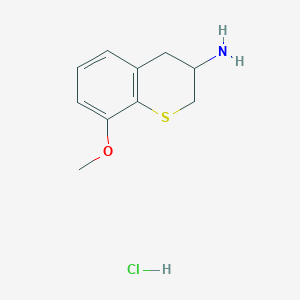

8-Methoxythiochroman-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methoxythiochroman-3-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNOS and its molecular weight is 231.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amine-Functionalized Compounds

Amine-functionalized compounds have diverse applications in environmental and materials science, particularly in capturing and separating carbon dioxide. Amine groups interact strongly with CO2, making them effective for CO2 capture technologies. This functionality is exploited in various materials, including amine-functionalized metal–organic frameworks (MOFs) and other sorbents, to improve efficiency in gas separation processes, highlighting their potential in mitigating climate change impacts (Lin, Kong, & Chen, 2016).

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) with amine functionalities are prominent for their applications in gas storage, separation, and catalysis. The incorporation of amine groups into MOFs enhances their interaction with specific gases like CO2, thus improving their selectivity and capacity for gas adsorption. Such MOFs are being explored for environmental applications, including CO2 capture from industrial emissions and air (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).

Applications in Catalysis and Synthesis

Amine functionalities play a crucial role in catalysis, particularly in reactions involving the functionalization of C-H bonds. Metalloporphyrin catalysts, for instance, have been used for the hydroxylation, amination, and carbenoid insertion into saturated C-H bonds, demonstrating the importance of amine groups in enabling selective and efficient chemical transformations. This area of research has significant implications for the synthesis of complex organic molecules, including pharmaceuticals and materials (Che, Lo, Zhou, & Huang, 2011).

Environmental Applications

Amine-functionalized materials are also explored for environmental remediation, particularly in the removal of persistent organic pollutants from water. The unique chemical interactions between amine groups and various contaminants allow for the effective capture and degradation of hazardous compounds, underscoring the relevance of amine-functionalized compounds in developing more efficient water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety and Hazards

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZANJSHVQKNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SCC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591437 |

Source

|

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178553-33-8 |

Source

|

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)